(1S,4S)-N-Desmethyl Sertraline Hydrochloride
Overview
Description
Sertraline hydrochloride, with its major metabolite being N-desmethylsertraline, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The compound exhibits high selectivity and potency as a competitive inhibitor of serotonin uptake, influencing various physiological and biochemical pathways without significant anticholinergic or cardiovascular side effects (Koe, Weissman, Welch, & Browne, 1983).
Synthesis Analysis
The synthesis of N-desmethylsertraline involves several key steps starting from specific intermediates. A cleaner and more efficient alternative for the synthesis has been developed, optimizing the condensation reaction and the catalytic reduction processes to produce sertraline hydrochloride with high purity (Taber, Pfisterer, & Colberg, 2004). Another report presents an improved industrial synthesis utilizing N-oxide intermediates for a more environmentally friendly and efficient process (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Molecular Structure Analysis
The molecular structure of sertraline hydrochloride has been extensively studied, revealing details about its polymorphs and the conformations of its molecules. These studies provide insight into the compound's crystalline forms and how molecular conformation affects its stability and reactivity (Ravikumar, Sridhar, & Bhanu, 2006).
Chemical Reactions and Properties
Research on the metabolic pathways of sertraline demonstrates its extensive metabolization, highlighting the processes like N-demethylation and oxidative deamination. These metabolic reactions underscore the drug's biochemical behavior and its interaction with various enzymatic systems (Tremaine, Welch, & Ronfeld, 1989).
Physical Properties Analysis
The physical properties of sertraline hydrochloride, including its solubility, melting point, and crystalline forms, are crucial for understanding its pharmacological efficacy and formulation requirements. Analytical techniques such as X-ray crystallography and spectroscopy have been employed to elucidate these characteristics (Sagdinc, Kandemirli, & Bayari, 2007).
Chemical Properties Analysis
The chemical properties of sertraline hydrochloride, including its reactivity under various conditions and its interaction with other chemical agents, are fundamental for its application as a therapeutic agent. Studies focusing on its synthesis-related impurities and the optimization of its synthetic routes highlight the importance of understanding these chemical properties for the production of high-purity pharmaceuticals (Anerao et al., 2016).
Scientific Research Applications
Metabolism and Disposition in Animals
- Sertraline, which includes the (1S,4S)-N-Desmethyl Sertraline Hydrochloride, is a serotonin uptake blocker developed for treating depression and obesity. It has been observed to distribute extensively into tissues in rats and dogs, showing significant metabolism prior to excretion. This metabolism involves processes like N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation (Tremaine et al., 1989).
Improved Industrial Synthesis
- A novel industrial synthesis process for sertraline hydrochloride has been developed, offering advantages over previous methods. This process involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, showcasing a more environmentally and safety-compliant approach (Vukics et al., 2002).
Stereoisomeric Separation
- The separation of stereoisomers of sertraline hydrochloride, including the (1S, 4S) isomer, has been achieved using countercurrent chromatography. This method employs hydroxypropyl-β-cyclodextrin as a stereoselective selector, enabling the separation of cis-sertraline and trans-sertraline isomers (Sun et al., 2019).
Aquatic Ecotoxicity
- The ecotoxicity of sertraline hydrochloride in freshwater species has been evaluated, revealing that it can adversely affect aquatic organisms at concentrations much higher than those found in municipal effluents. This study suggests a need for further research into its chronic toxicity to aquatic life (Minagh et al., 2009).
Transdermal Delivery Research
- Research has been conducted on the transdermal delivery of sertraline hydrochloride, focusing on the effect of polymers and penetration enhancers. The study aimed to improve therapeutic efficacy by maintaining drug concentration for prolonged periods (Vijaya & Ruckmani, 2011).
Meta-Transcriptomic Profiling
- The impact of sertraline hydrochloride on aquatic microbial communities was assessed using meta-transcriptomics analysis. The study revealed that Ser-HCl significantly changes the functional expression activity of these communities, indicating its potential as a pollutant that could affect aquatic microbiome function (Cui et al., 2021).
Mechanism of Action
Target of Action
The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the plasma membrane serotonin transporter (SERT) . This compound belongs to a class of antidepressant agents known as selective serotonin reuptake inhibitors (SSRIs) . The role of SERT is to reuptake serotonin from the neuronal synapse, thereby terminating the activity of serotonin .
Mode of Action
Sertraline selectively inhibits the SERT, thereby blocking the reuptake of serotonin from the neuronal synapse . This results in enhanced serotonergic neurotransmission .
Biochemical Pathways
Sertraline affects the serotonin system, which is involved in the regulation of several major biological processes in the body, including mood, appetite, sleep, and memory . By inhibiting the reuptake of serotonin, Sertraline increases the levels of serotonin in the brain, which can help to improve mood and reduce feelings of anxiety .
Pharmacokinetics
Sertraline metabolism involves N-demethylation , N-hydroxylation , oxidative deamination , and glucuronidation of sertraline carbamic acid . Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent .
Result of Action
The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission . SSRIs like Sertraline have revolutionized the treatment of depression and anxiety disorders .
Action Environment
The action of Sertraline can be influenced by environmental factors such as pH and temperature. For example, a study found that Sertraline showed satisfactory results as a corrosion inhibitor for mild steel in 1 M HCl at a temperature range of 303 K -333 K . This suggests that the efficacy and stability of Sertraline can be affected by the environmental conditions in which it is used .
Safety and Hazards
properties
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-RISSCEEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021658, DTXSID70986903 | |
Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675126-10-0, 91797-57-8 | |
Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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